molecular formula C26H36N6O2 B560048 MRT67307 CAS No. 1190378-57-4

MRT67307

Cat. No.: B560048
CAS No.: 1190378-57-4
M. Wt: 464.6 g/mol
InChI Key: UKBGBACORPRCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

MRT67307 has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

Target of Action

MRT67307 is a potent, reversible kinase inhibitor . It specifically blocks the function of two IKK-related kinases: IKKε (I-kappa-B kinase epsilon or IKBKE), and TBK1 (TANK binding kinase 1) . Additionally, this compound is a highly potent inhibitor of ULK1, a key component of the autophagy pathway .

Mode of Action

This compound prevents the phosphorylation of IRF3 (interferon regulatory factor 3) by TBK1/IKKε, thereby blocking the expression of interferon-stimulated genes (ISGs), such as IFN-β . Importantly, this compound has no noted effect on the canonical IKKs, IKKα or IKKβ, that are involved in the activation of NF-κB .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the function of TBK1 and IKKε, thereby preventing the phosphorylation of IRF3 and subsequent expression of ISGs . This action blocks the NF-κB pathway . This compound has been shown to enhance il-1-stimulated activation of nf-κb-dependent gene expression, suggesting a negative regulation of the canonical ikks by tbk1/ikkε . Additionally, by inhibiting ULK1, this compound affects the autophagy pathway .

Pharmacokinetics

It is provided as a dried powder and is stable for at least 3 months when properly stored . It has a solubility of 15 mg/ml in H2O .

Result of Action

The inhibition of TBK1/IKKε by this compound results in a decrease in the expression of ISGs, such as IFN-β . This can have a significant impact on immune responses, as these genes play a crucial role in antiviral activities . Additionally, the inhibition of ULK1 by this compound blocks autophagy in cells .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, it is shipped at room temperature and should be stored at -20 °C upon receipt . Repeated freeze-thaw cycles should be avoided to maintain its stability .

Future Directions

The compound is part of a series of derivatives that have been designed and synthesized for their FLT3 and CDK inhibition and antiproliferative activities . Future research may focus on further optimizing these properties and exploring potential applications in medical and pharmaceutical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRT67307 involves multiple steps, starting with the preparation of the cyclopropyl and pyrimidinyl intermediates. These intermediates are then coupled with the morpholin-4-ylmethyl group under specific reaction conditions to form the final compound. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

MRT67307 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted analogs of the original compound .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(5-Cyclopropyl-2-{[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]amino}-4-pyrimidinyl)amino]propyl}cyclobutanecarboxamide
  • N-{3-[(5-Cyclopropyl-2-{[3-(morpholinomethyl)phenyl]amino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide hydrochloride

Uniqueness

MRT67307 stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific applications .

Properties

IUPAC Name

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O2/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBGBACORPRCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659192
Record name N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190378-57-4
Record name MRT-67307
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190378574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MRT-67307
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEY37JZ4XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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